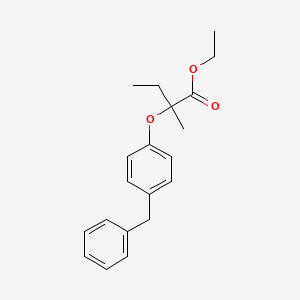
Ethyl 2-(4-benzylphenoxy)-2-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-benzylphenoxy)-2-methylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzylphenoxy group attached to a methylbutanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-benzylphenoxy)-2-methylbutanoate typically involves the esterification of 2-(4-benzylphenoxy)-2-methylbutanoic acid with ethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the esterification process. After completion, the reaction mixture is cooled, and the product is extracted using an organic solvent such as diethyl ether or dichloromethane. The organic layer is then washed with water, dried over anhydrous sodium sulfate, and concentrated to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-benzylphenoxy)-2-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(4-benzylphenoxy)-2-methylbutanoic acid.
Reduction: 2-(4-benzylphenoxy)-2-methylbutanol.
Substitution: Products depend on the nucleophile used, such as 2-(4-methoxyphenoxy)-2-methylbutanoate.
Scientific Research Applications
Ethyl 2-(4-benzylphenoxy)-2-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(4-benzylphenoxy)-2-methylbutanoate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-(4-benzylphenoxy)-2-methylbutanoate can be compared with other similar compounds such as:
[2-(4-Benzylphenoxy)ethyl]diethylammonium chloride: A diphenylmethane analogue with antiestrogenic properties.
4-[2-(4-Benzylphenoxy)ethyl]morpholine: Another benzylphenoxy derivative with potential biological activities.
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound in its respective fields.
Properties
CAS No. |
57081-27-3 |
|---|---|
Molecular Formula |
C20H24O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
ethyl 2-(4-benzylphenoxy)-2-methylbutanoate |
InChI |
InChI=1S/C20H24O3/c1-4-20(3,19(21)22-5-2)23-18-13-11-17(12-14-18)15-16-9-7-6-8-10-16/h6-14H,4-5,15H2,1-3H3 |
InChI Key |
UHEJXDUHSHOROO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)OCC)OC1=CC=C(C=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















